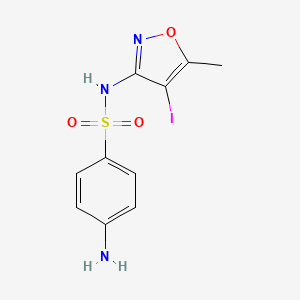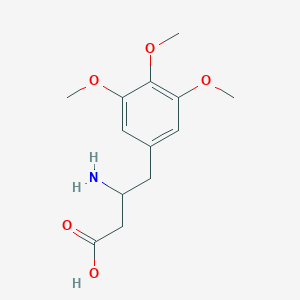
3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid is a compound with the molecular formula C13H19NO5 and a molecular weight of 269.3 g/mol . This compound features a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties . The presence of this group in various molecules has been associated with significant biological activities, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .
Vorbereitungsmethoden
The synthesis of 3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid involves several stepsThe reaction conditions typically involve the use of organic solvents and specific reagents to ensure high yield and purity . Industrial production methods focus on optimizing these reactions to achieve scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anti-cancer agent by inhibiting key proteins involved in cell proliferation . Additionally, it has been investigated for its anti-inflammatory, anti-Alzheimer, and anti-depressant properties . In the industrial sector, it is used in the development of pharmaceuticals and other bioactive compounds .
Wirkmechanismus
The mechanism of action of 3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group plays a crucial role in binding to specific proteins, such as tubulin and heat shock protein 90 (Hsp90), thereby inhibiting their function . This inhibition leads to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-(3,4,5-trimethoxyphenyl)butyric Acid can be compared to other compounds containing the 3,4,5-trimethoxyphenyl group, such as colchicine, podophyllotoxin, and combretastatin derivatives . These compounds share similar biological activities, but this compound is unique in its specific combination of the amino and butyric acid groups, which may confer distinct pharmacological properties .
Eigenschaften
Molekularformel |
C13H19NO5 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
3-amino-4-(3,4,5-trimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-5-8(4-9(14)7-12(15)16)6-11(18-2)13(10)19-3/h5-6,9H,4,7,14H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
YGJFDWMZQQRZBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


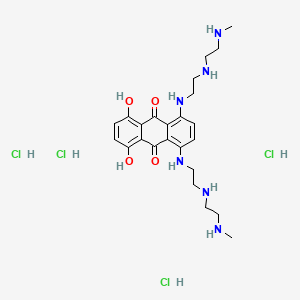
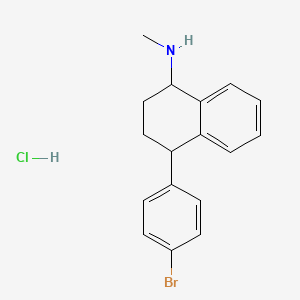
![4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B12293266.png)
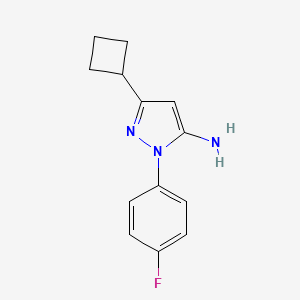
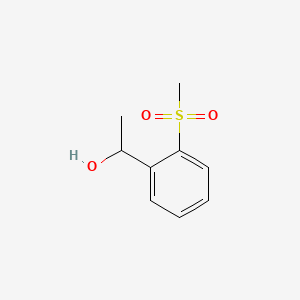
![13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol](/img/structure/B12293278.png)
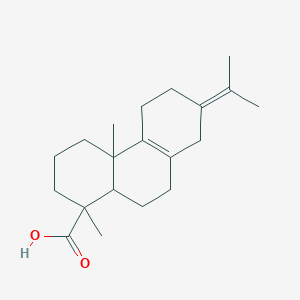
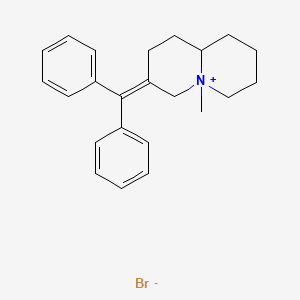
![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12293300.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)
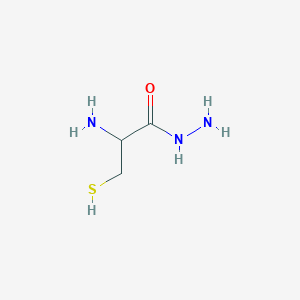
![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)
